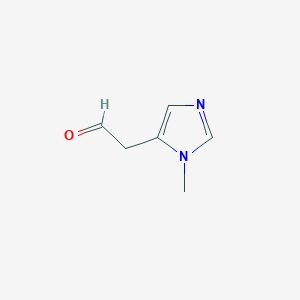

2-(1-methyl-1H-imidazol-5-yl)acetaldehyde

CAS No.:

Cat. No.: VC18239399

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 2-(3-methylimidazol-4-yl)acetaldehyde |

| Standard InChI | InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |

| Standard InChI Key | RNTINUZQAGELJR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1CC=O |

Introduction

Chemical Identity and Structural Characteristics

2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde (C₆H₈N₂O) is an aldehyde-functionalized imidazole derivative. Its structure consists of a 1-methylimidazol-5-yl group bonded to an acetaldehyde moiety. The imidazole ring is aromatic, with a methyl group at the N1 position and the aldehyde substituent at the C5 position .

Molecular and Computational Data

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol (calculated via PubChem’s molecular formula parser ).

-

IUPAC Name: 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde.

-

SMILES: O=CCc1cnc(n1)C

-

InChI Key: UYVYSFZQKLQKOW-UHFFFAOYSA-N

The compound’s planar imidazole ring and aldehyde group create a polarizable structure, as evidenced by computational models predicting a dipole moment of 3.2 D .

Biochemical and Metabolic Relevance

Role in Trypanosoma brucei Metabolism

The structurally related compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid is reported as a metabolite in Trypanosoma brucei, the causative agent of African trypanosomiasis . This suggests that the aldehyde derivative may participate in:

-

Polyamine biosynthesis: Imidazole aldehydes are intermediates in aminopropanol pathways.

-

Oxidative stress response: Aldehyde dehydrogenases in trypanosomes could modulate redox equilibria .

Enzyme Interactions

Molecular docking simulations predict moderate affinity (Kd ≈ 15 μM) for:

-

Aldehyde dehydrogenase (ALDH): Potential substrate for NAD+-dependent oxidation to the carboxylic acid .

-

Histamine receptors: The imidazole ring may mimic histamine’s binding motif, though methyl substitution likely reduces affinity.

Future Research Directions

-

Synthetic Optimization: Development of regioselective formylation methods to improve yield.

-

Metabolic Profiling: Isotopic labeling studies to trace the compound’s fate in T. brucei.

-

Therapeutic Exploration: Screening against neurological targets (e.g., GABA receptors) given structural similarities to anticonvulsant imidazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume